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A comprehensive review of the clinical evidence positions rezafungin, a novel long-acting

echinocandin, among established therapies for invasive fungal infections. This guide

synthesizes data from key clinical trials and meta-analyses, offering a comparative look at the

efficacy, safety, and underlying mechanisms of rezafungin versus other widely used

echinocandins like caspofungin, micafungin, and anidulafungin.

Introduction
Echinocandins represent a cornerstone in the management of invasive candidiasis and other

fungal infections, valued for their potent fungicidal activity against most Candida species and a

favorable safety profile.[1][2] Their mechanism of action, the inhibition of β-(1,3)-D-glucan

synthase, targets a crucial component of the fungal cell wall not present in mammalian cells,

ensuring selective toxicity.[3][4][5] Rezafungin acetate, a next-generation echinocandin, offers

a significant pharmacokinetic advantage with its extended half-life, allowing for once-weekly

intravenous administration. This guide provides a detailed comparison of rezafungin with other

echinocandins, supported by data from pivotal clinical trials and in-vitro studies, to inform

researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Pathway
All echinocandins, including rezafungin, caspofungin, micafungin, and anidulafungin, share a

common mechanism of action. They non-competitively inhibit the β-(1,3)-D-glucan synthase

enzyme complex, which is essential for the synthesis of β-(1,3)-D-glucan, a key structural

polymer in the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability
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and ultimately, fungal cell death. The specificity of this target accounts for the class's limited

toxicity in humans. While the fundamental mechanism is the same, structural differences

among the echinocandins can influence their pharmacokinetic properties and spectrum of

activity.
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Figure 1. Echinocandin Mechanism of Action

Comparative Efficacy: Insights from Clinical Trials
The efficacy of rezafungin has been primarily evaluated in two major clinical trials, STRIVE

(Phase 2) and ReSTORE (Phase 3), comparing it to caspofungin for the treatment of

candidemia and invasive candidiasis. A subsequent network meta-analysis provided a broader

comparison including other echinocandins.

Key Clinical Trial Outcomes
The primary endpoints in these trials included overall cure (a composite of clinical and

mycological cure), clinical cure, mycological eradication, and all-cause mortality. The results

consistently demonstrated the non-inferiority of once-weekly rezafungin to daily caspofungin.

Outcome
Rezafungin
(ReSTORE)

Caspofungin
(ReSTORE)

Rezafungin
(STRIVE -
400/200 mg)

Caspofungin
(STRIVE)

Global Cure at

Day 14
59% (55/93) 61% (57/94) 76.1% (35/46) 67.2% (41/61)

Investigator-

Assessed

Clinical Cure

- - 80.4% (37/46) 70.5% (43/61)

30-Day All-

Cause Mortality
24% (22/93) 21% (20/94) 4.4% (2/46) 13.1% (8/61)

Table 1: Efficacy Outcomes from the ReSTORE and STRIVE Clinical Trials

A meta-analysis of the STRIVE and ReSTORE trials revealed no significant difference in global

cure rates or 30-day all-cause mortality between rezafungin and caspofungin. Furthermore, a

network meta-analysis found no significant differences in mortality or global response between

rezafungin, caspofungin, micafungin, and anidulafungin.

In-Vitro Activity: A Comparative Look
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In-vitro studies have demonstrated that rezafungin has potent activity against a broad range of

Candida and Aspergillus species, comparable to other echinocandins.

Organism
Rezafungin
MIC₅₀/₉₀
(µg/mL)

Anidulafungin
MIC₅₀/₉₀
(µg/mL)

Caspofungin
MIC₅₀/₉₀
(µg/mL)

Micafungin
MIC₅₀/₉₀
(µg/mL)

Candida albicans 0.03/0.06 - 0.069 (GM) -

Candida glabrata 0.06/0.12 - - -

Candida

parapsilosis
1/2 - 1.564 (GM) -

Candida

tropicalis
0.03/0.06 - 0.163 (GM) -

Aspergillus

fumigatus
- 0.064 (GM) 0.122 (GM) -

Table 2: Comparative In-Vitro Activity (MIC - Minimum Inhibitory Concentration, GM -

Geometric Mean). Note: Direct comparative MIC data from a single study is limited; values are

from different sources and may not be directly comparable.

Notably, some studies suggest rezafungin may have advantages against certain resistant

strains. For instance, in a murine model of intra-abdominal candidiasis caused by FKS-mutant

Candida glabrata, rezafungin was more effective than micafungin.

Safety and Tolerability Profile
The safety profile of rezafungin is consistent with that of other echinocandins. The most

common treatment-emergent adverse events reported in clinical trials include pyrexia,

hypokalemia, pneumonia, septic shock, and anemia. The incidence of serious adverse events

was similar between the rezafungin and caspofungin arms in the ReSTORE trial. Infusion-

related reactions and photosensitivity have also been associated with rezafungin.

Experimental Protocols
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The methodologies employed in the pivotal clinical trials provide the foundation for the

comparative efficacy data.

ReSTORE Trial (Phase 3) Methodology
Study Design: A multicenter, double-blind, double-dummy, randomized, non-inferiority trial.

Patient Population: Adults with candidemia or invasive candidiasis.

Intervention:

Rezafungin Group: Intravenous rezafungin 400 mg in week 1, followed by 200 mg weekly

for a total of two to four doses.

Caspofungin Group: Intravenous caspofungin 70 mg loading dose on day 1, followed by

50 mg daily for no more than 4 weeks.

Primary Endpoints:

Global cure (clinical cure, radiological cure, and mycological eradication) at day 14 (for

EMA).

30-day all-cause mortality (for FDA).

Mycological Assessment: Blood cultures were collected to confirm candidemia and to assess

mycological eradication.

STRIVE Trial (Phase 2) Methodology
Study Design: A double-blind, randomized trial.

Patient Population: Adults with candidemia and/or invasive candidiasis.

Intervention Arms:

Rezafungin 400 mg once weekly.

Rezafungin 400 mg in week 1 then 200 mg once weekly.
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Caspofungin 70 mg loading dose followed by 50 mg daily.

Primary Endpoint: Overall cure at day 14, defined as resolution of signs of candidemia/IC

plus mycological eradication.

Mycological Eradication: Documented by two sequential negative blood cultures ≥12 hours

apart for candidemia or negative results on the most recent culture before day 14 for

invasive candidiasis.

ReSTORE and STRIVE Trial Workflow
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Figure 2. Clinical Trial Workflow

Conclusion
Rezafungin acetate emerges as a safe and effective antifungal agent, demonstrating non-

inferiority to the standard-of-care echinocandin, caspofungin, for the treatment of candidemia

and invasive candidiasis. Its primary distinguishing feature is its prolonged half-life, which

allows for a convenient once-weekly dosing regimen. This pharmacokinetic advantage may

offer benefits in terms of patient adherence and resource utilization, particularly in the

outpatient setting. While in-vitro and some preclinical data suggest potential advantages in

specific scenarios, such as against certain resistant strains, broader clinical evidence is needed

to fully delineate its place among the existing echinocandins. Continued research and real-

world data will be crucial in further defining the role of rezafungin in the management of

invasive fungal infections.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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